molecular formula C20H20N2O5S B2459579 N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941900-50-1

N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2459579
CAS No.: 941900-50-1
M. Wt: 400.45
InChI Key: GZHSWNMBAQEMLC-UHFFFAOYSA-N
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Description

N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes an anthracene moiety, a sulfonyl group, and a butanamide chain. Its complex structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps, including the introduction of the anthracene moiety, sulfonyl group, and butanamide chain. One common method involves the reaction of 9,10-anthraquinone with a sulfonyl chloride derivative under basic conditions to form the sulfonylated anthracene intermediate. This intermediate is then reacted with N-methylbutanamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-[(9,10-dioxo-2-anthracenyl)sulfonyl-methylamino]-N,N-dimethylbutanamide: This compound has a similar structure but with an additional methyl group on the butanamide chain.

    4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid: This compound has a carboxylic acid group instead of the amide group.

Uniqueness

N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-21-18(23)8-5-11-22(2)28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSWNMBAQEMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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